1-(3,5-Dichlorophenyl)-3-pyridin-2-ylurea
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Overview
Description
1-(3,5-Dichlorophenyl)-3-pyridin-2-ylurea is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound consists of a dichlorophenyl group attached to a pyridinylurea moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dichlorophenyl)-3-pyridin-2-ylurea typically involves the reaction of 3,5-dichloroaniline with pyridine-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Dichlorophenyl)-3-pyridin-2-ylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
1-(3,5-Dichlorophenyl)-3-pyridin-2-ylurea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its antiviral properties, especially against viruses like SARS-CoV-2.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(3,5-Dichlorophenyl)-3-pyridin-2-ylurea involves its interaction with specific molecular targets. For instance, as a furin inhibitor, it binds to the active site of the enzyme, causing a conformational change that inhibits its activity. This inhibition prevents the maturation of viral glycoproteins, thereby reducing viral replication . The compound’s interaction with other enzymes and receptors is also being studied to understand its broader biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(3,5-Dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: Known for its effects on Mycobacterium tuberculosis energetics.
1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone: Used in the synthesis of pesticide active isoxazoline substituted benzamides.
Uniqueness
1-(3,5-Dichlorophenyl)-3-pyridin-2-ylurea stands out due to its dual functionality, combining the properties of both dichlorophenyl and pyridinylurea groups. This unique structure allows it to interact with a variety of biological targets, making it a versatile compound for research and industrial applications .
Properties
IUPAC Name |
1-(3,5-dichlorophenyl)-3-pyridin-2-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2N3O/c13-8-5-9(14)7-10(6-8)16-12(18)17-11-3-1-2-4-15-11/h1-7H,(H2,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJTYFSOYGJFLRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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